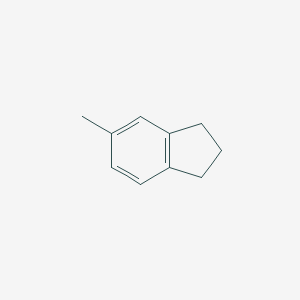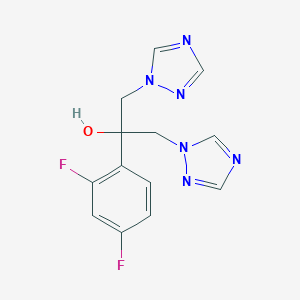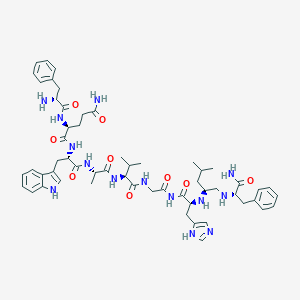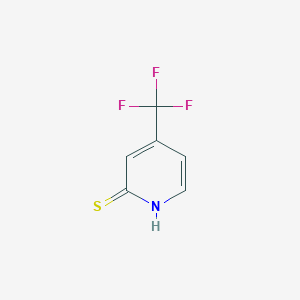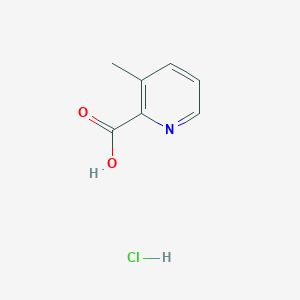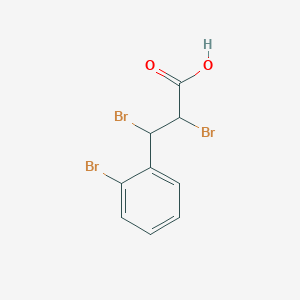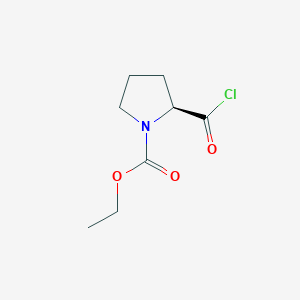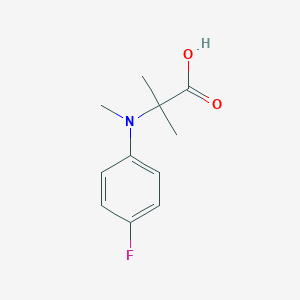
Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the carbamate family. It is commonly used in scientific research for its unique properties, including its ability to act as a potent inhibitor of acetylcholinesterase.
Mécanisme D'action
Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)) acts as an inhibitor of acetylcholinesterase by binding to the enzyme's active site. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. The increased levels of acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, it has also been shown to have insecticidal and herbicidal properties. It has been suggested that the compound may have potential as a treatment for Alzheimer's disease, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is its ability to act as a potent inhibitor of acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in cognitive function and memory. However, the compound has limitations in terms of its toxicity and potential side effects. Care must be taken when handling and using the compound in lab experiments.
Orientations Futures
There are many potential future directions for research involving Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)). One area of interest is the development of new insecticides and herbicides based on the compound's unique properties. Another potential avenue of research is the use of the compound as a treatment for Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of 3-hydroxy-1-methoxypropylamine with tert-butyl chloroformate. The reaction takes place in the presence of a base, typically triethylamine or pyridine. The resulting product is then purified using standard chromatographic techniques, such as flash chromatography or HPLC.
Applications De Recherche Scientifique
Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is widely used in scientific research as a potent inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in acetylcholine levels, resulting in improved cognitive function. Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has also been shown to have potential as an insecticide and a herbicide.
Propriétés
Numéro CAS |
122716-73-8 |
|---|---|
Nom du produit |
Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C9H19NO4 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxy-1-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(13-4)5-6-11/h7,11H,5-6H2,1-4H3,(H,10,12) |
Clé InChI |
ZDKGXAKSKGWOFD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCO)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCO)OC |
Synonymes |
Carbamic acid, (3-hydroxy-1-methoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



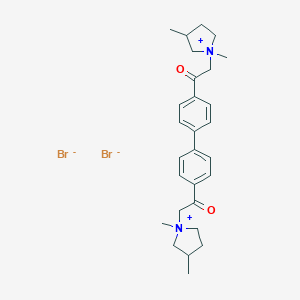
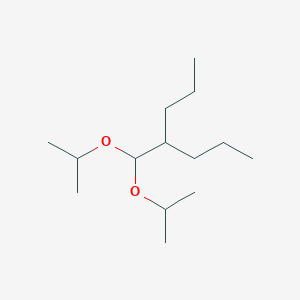
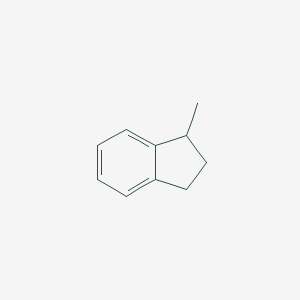
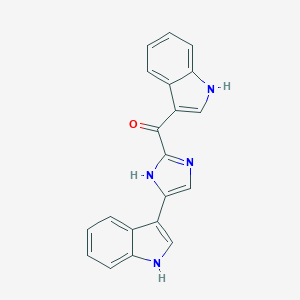
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
